1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
CAS No.: 1260591-23-8
Cat. No.: VC8063549
Molecular Formula: C12H21NO4
Molecular Weight: 243.30
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1260591-23-8 |
---|---|
Molecular Formula | C12H21NO4 |
Molecular Weight | 243.30 |
IUPAC Name | 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Standard InChI Key | TZNCDXAIDIETKV-UHFFFAOYSA-N |
SMILES | CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical Structure and Stereochemical Significance
The compound features a piperidine ring substituted at positions 1, 2, and 3 with a Boc group, methyl group, and carboxylic acid, respectively. The stereochemistry varies depending on the synthetic route, with common configurations including (2S,3R), (2R,3S), and trans/cis isomers . The Boc group protects the amine during synthetic modifications, while the carboxylic acid enables further derivatization.
Key Structural Attributes:
-
Molecular Formula:
-
Molecular Weight: 243.30 g/mol
-
IUPAC Name: (2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
The stereochemistry profoundly impacts biological activity. For example, the (2S,3R) configuration exhibits higher affinity for GABA transporters compared to its diastereomers.
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step protocols:
-
Piperidine Ring Formation: Cyclization of nitriles or reduction of pyridine derivatives.
-
Boc Protection: Reaction with Boc anhydride in the presence of a base (e.g., triethylamine) .
-
Carboxylic Acid Introduction: Hydrolysis of ester intermediates or carboxylation using CO₂ .
A representative synthesis begins with Meldrum’s acid and EDC·HCl-mediated coupling, followed by methanolysis to yield β-keto esters. Subsequent treatment with -dimethylformamide dimethyl acetal (DMF-DMA) forms β-enamine diketones, which react with hydrazines to generate pyrazole derivatives .
Industrial-Scale Production
Industrial methods prioritize efficiency and scalability:
-
Continuous Flow Processes: Enhance reaction control and reduce purification steps .
-
Catalytic Asymmetric Hydrogenation: Achieves high enantiomeric excess (e.g., >95%) using chiral catalysts .
Chemical Reactivity and Functionalization
Common Reactions
Reaction Type | Reagents/Conditions | Products |
---|---|---|
Boc Deprotection | TFA in DCM | Free amine piperidine derivatives |
Carboxylic Acid Reduction | LiAlH₄ or NaBH₄ | Alcohols or aldehydes |
Peptide Coupling | EDC·HCl, HOBt | Amides or peptide bonds |
Oxidation | KMnO₄ or CrO₃ | Carboxylate salts |
The carboxylic acid participates in amide bond formation, critical for peptide synthesis. The Boc group’s stability under basic conditions allows selective functionalization of other sites .
Pharmaceutical and Biological Applications
Kinase Inhibition
Derivatives of this compound act as inhibitors of kinases involved in cancer progression. For instance, modifications at the carboxylic acid position enhance selectivity for VEGFR-2, reducing tumor angiogenesis .
Neurological Therapeutics
-
Alpha7 Nicotinic Receptor Agonists: Improve cognitive function in schizophrenia models.
-
GABA Transporter Modulation: The (2S,3R) isomer inhibits GAT3, potentiating GABAergic signaling in epilepsy and anxiety disorders.
Immunomodulation
Arginase inhibition by piperidine derivatives elevates arginine levels, enhancing T-cell-mediated antitumor responses .
Comparison with Structural Analogues
Compound | Key Differences | Biological Impact |
---|---|---|
1-Boc-3-methylpiperidine-3-carboxylic acid | Carboxylic acid at position 3 | Reduced GABA transporter affinity |
1-Boc-2-ethylpiperidine-3-carboxylic acid | Ethyl substituent at position 2 | Enhanced metabolic stability |
1-Fmoc-2-methylpiperidine-3-carboxylic acid | Fmoc vs. Boc protecting group | Improved solubility in polar solvents |
The methyl group at position 2 in the parent compound confers steric hindrance, favoring specific enzyme-substrate interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume